molecular formula C11H20N2O4S B13462931 Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate

Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate

Cat. No.: B13462931
M. Wt: 276.35 g/mol
InChI Key: CGXFWNUABMNEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-e][1,2]thiazine ring system

Preparation Methods

The synthesis of tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar compounds to tert-butyl 1,1-dioxo-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-6-carboxylate include tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate and tert-butyl 1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate. These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique structure of this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-e]thiazine-6-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-6-8-4-5-12-18(15,16)9(8)7-13/h8-9,12H,4-7H2,1-3H3

InChI Key

CGXFWNUABMNEIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNS(=O)(=O)C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.